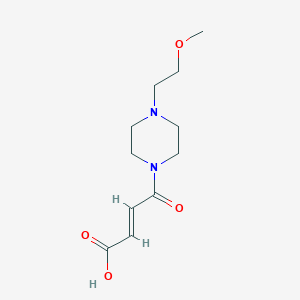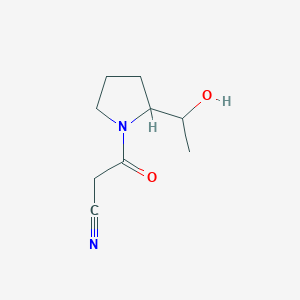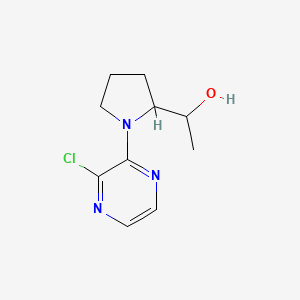![molecular formula C7H8N6 B1491015 7-(Azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol CAS No. 2097945-15-6](/img/structure/B1491015.png)
7-(Azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C7H8N6 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grünchemie-Synthese
Der Pyrazolring ist ein prominentes Gerüst in der grünen Chemie, da er in verschiedenen bioaktiven Molekülen vorkommt. Die fragliche Verbindung kann unter Verwendung umweltfreundlicher Methoden synthetisiert werden, wie z. B. der wasserbasierten Synthese, die den Einsatz schädlicher Lösungsmittel minimiert und nachhaltige Chemiepraktiken fördert .
Medizinische Chemie
In der medizinischen Chemie kann dieses Pyrazolderivat für die Entwicklung und Herstellung neuer Medikamente verwendet werden. Seine Struktur ermöglicht die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen, insbesondere da es als Gerüst für die Synthese bioaktiver Moleküle dienen kann .
Agrochemie
Der Pyrazolkern findet sich häufig in Agrochemikalien. Diese Verbindung könnte auf ihre Nützlichkeit bei der Entwicklung von Pestiziden oder Herbiziden untersucht werden, was einen neuen Weg bietet, um Pflanzen vor Schädlingen und Krankheiten zu schützen, während gleichzeitig die Umweltbelastung potenziell reduziert wird .
Koordinationschemie
Aufgrund seiner Azidgruppe kann 7-(Azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol in der Koordinationschemie als Ligand fungieren und Komplexe mit verschiedenen Metallen bilden. Diese Komplexe können auf ihre einzigartigen Eigenschaften und potenziellen Anwendungen in der Katalyse oder Materialwissenschaft untersucht werden .
Organometallchemie
In der Organometallchemie kann diese Verbindung verwendet werden, um organometallische Gerüste mit Metallen zu erzeugen, die in der Katalyse und der Entwicklung neuer Materialien mit bestimmten elektronischen oder magnetischen Eigenschaften wertvoll sind .
Umweltüberwachung
Pyrazolderivate wurden für den Einsatz in der Umweltüberwachung gemeldet. Die spezifische Verbindung könnte in Sensoren oder metallorganischen Gerüsten (MOFs) eingearbeitet werden, um Umweltverschmutzer zu erkennen oder für biologische Bildgebungsanwendungen .
Arzneimittelforschung
Die Vielseitigkeit des Pyrazolrings macht ihn zu einer wertvollen Einheit in der Arzneimittelforschung. Er kann modifiziert werden, um eine Vielzahl von Verbindungen mit potenzieller Aktivität gegen verschiedene Krankheiten zu produzieren, was ihn zu einem wichtigen Ziel für die pharmazeutische Forschung macht .
Molekularinteraktionsstudien
Die Azidomethylgruppe in der Verbindung bietet eine reaktive Stelle für die Klickchemie, die die Erforschung molekularer Interaktionen ermöglicht. Dies kann besonders nützlich sein, um Protein-Ligand-Interaktionen im Bereich der Biochemie zu untersuchen.
Eigenschaften
IUPAC Name |
7-(azidomethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c1-5-6(4-10-12-8)7-9-2-3-13(7)11-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKHQCXMAZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)






![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)
![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![3-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1490953.png)
